

LipidGreen 2: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *LipidGreen 2*

Cat. No.: *B12415862*

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An In-depth Whitepaper on the Application of a Novel Fluorescent Probe for Lipid Imaging

For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of lipids are paramount. **LipidGreen 2**, a second-generation fluorescent probe, has emerged as a powerful tool for selectively staining neutral lipids within cells and organisms. This technical guide consolidates key findings and methodologies from various research applications to provide a comprehensive resource for utilizing **LipidGreen 2** in your own studies.

Core Properties and Advantages of LipidGreen 2

LipidGreen 2 is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound that exhibits bright fluorescence upon binding to neutral lipids, while showing minimal affinity for phospholipids. This selectivity offers a distinct advantage over broader-spectrum lipophilic dyes like Nile Red, which can also stain phospholipids and has a broader emission spectrum, making multi-color imaging challenging.^[1] Compared to its predecessor, LipidGreen, and other common lipid probes like BODIPY 493/503, **LipidGreen 2** demonstrates a superior fluorescence signal, brighter staining, and less non-specific background.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of **LipidGreen 2** as reported in the cited literature.

Table 1: Spectral Properties and Storage

Parameter	Value	Source
Excitation Wavelength (Ex)	451-495 nm (Blue)	[2]
Emission Wavelength (Em)	496-570 nm (Green)	
Optimal Excitation (in C. necator)	440-460 nm	
Optimal Emission (in C. necator)	490-520 nm	
Stock Solution Storage	-80°C for 6 months; -20°C for 1 month (protect from light)	

Table 2: Working Concentrations and Incubation Times

Application	Cell/Organism Type	Concentration	Incubation Time	Source
General Cell Staining	Various cell lines	10 µM	30 min - 4 h	
3T3-L1 Adipocytes	3T3-L1 cells	10 µM	30 min	
Hepatosteatorsis Assay	HepG2 cells	10 µM	30 min - 1 h	
Zebrafish Embryo Staining	Danio rerio	10 µM	30 min	
Adult Zebrafish Fat Deposits	Danio rerio	10 µM	Not specified	
PHB Quantification	Cupriavidus necator	2.6 µM	30 min (under light exclusion)	

Detailed Experimental Protocols

This section provides detailed methodologies for key applications of **LipidGreen 2**.

Protocol 1: Staining of Neutral Lipids in Cultured Cells

This protocol is suitable for the general visualization of lipid droplets in various adherent cell lines.

Materials:

- **LipidGreen 2** stock solution (e.g., 10 mM in DMSO)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Cells cultured on a suitable imaging plate or slide

Procedure:

- **Cell Culture:** Culture cells to the desired confluency under standard conditions.
- **Preparation of Staining Solution:** Prepare a working solution of **LipidGreen 2** by diluting the stock solution in cell culture medium to a final concentration of 10 μ M.
- **Staining:** Remove the existing culture medium from the cells and add the **LipidGreen 2** working solution.
- **Incubation:** Incubate the cells for 30 minutes to 4 hours at 37°C in a CO₂ incubator.
- **Washing:** After incubation, remove the staining solution and wash the cells three times with PBS.
- **Imaging:** Observe the stained cells using a fluorescence microscope with appropriate filter sets for blue excitation and green emission.

Protocol 2: In Vivo Staining of Fat Deposits in Zebrafish Embryos

This protocol is designed for the visualization of neutral lipid deposits in live zebrafish embryos.

Materials:

- **LipidGreen 2** stock solution
- Egg water
- Zebrafish embryos (e.g., 28 hours post-fertilization)

Procedure:

- Preparation of Staining Solution: Prepare a 10 μ M working solution of **LipidGreen 2** in egg water.
- Staining: Transfer zebrafish embryos into the **LipidGreen 2** working solution.
- Incubation: Incubate the embryos for 30 minutes at 28.5°C.
- Washing: After staining, transfer the embryos to fresh egg water and wash for 30 minutes.
- Imaging: Mount the embryos and observe under a fluorescence microscope.

Protocol 3: Quantification of Poly(3-hydroxybutyrate) in *Cupriavidus necator*

This method allows for the rapid and accurate quantification of intracellular poly(3-hydroxybutyrate) (PHB), a type of neutral lipid.

Materials:

- **LipidGreen 2** stock solution
- *Cupriavidus necator* cell culture
- Appropriate buffer for dilution

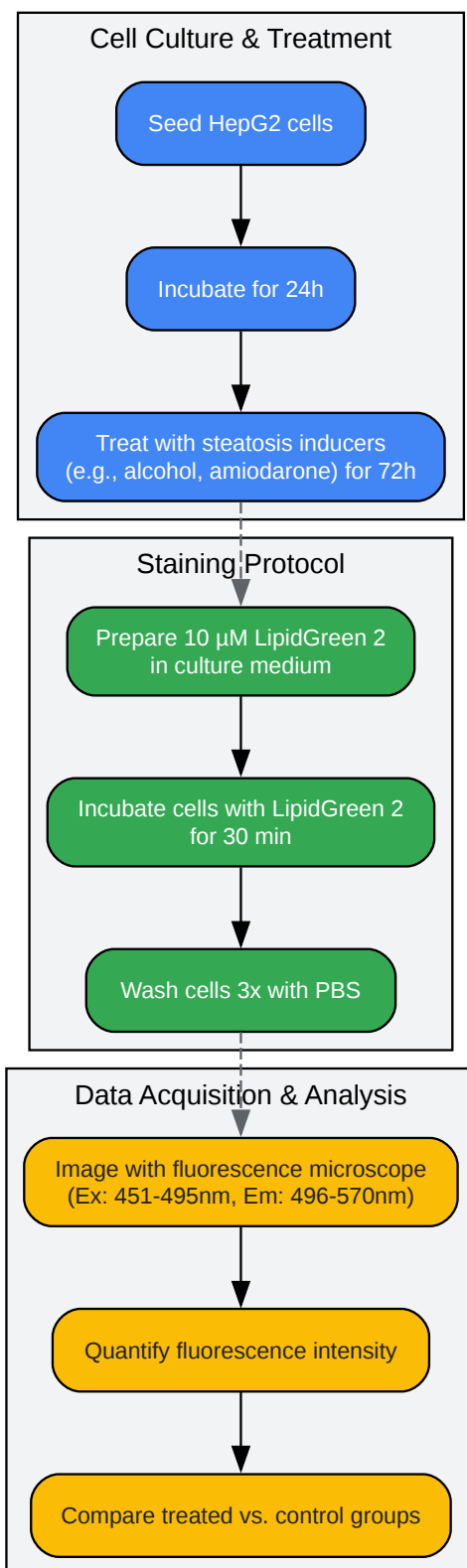
Procedure:

- Sample Preparation: Collect a sample of the bacterial culture.

- Staining: Add **LipidGreen 2** to the cell suspension to a final concentration of 2.6 μM .
- Incubation: Incubate the mixture for 30 minutes under light exclusion.
- Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation set between 440-460 nm and emission between 490-520 nm.
- Data Analysis: A strong linear relationship exists between the fluorescence intensity and the PHB content, allowing for quantification. This method can be completed in approximately 15 minutes.

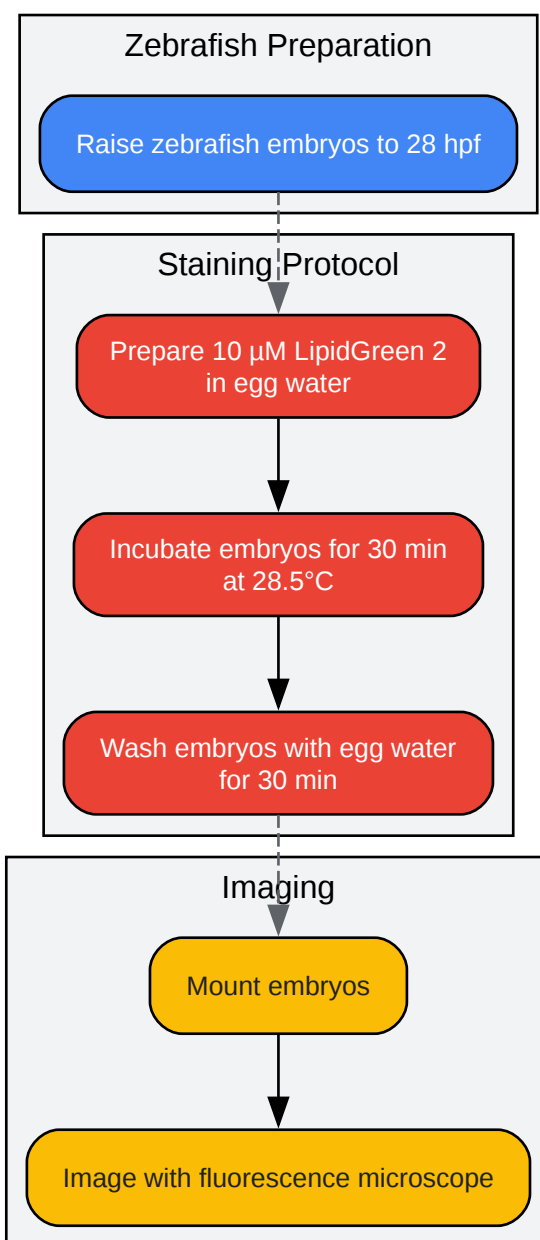
Visualization of Experimental Workflows

The following diagrams illustrate key experimental workflows involving **LipidGreen 2**.



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Workflow for High-Throughput Steatosis Assay in HepG2 Cells.



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In Vivo Lipid Staining Protocol for Zebrafish Embryos.

This technical guide provides a foundational understanding and practical protocols for the application of **LipidGreen 2** in lipid research. For more specific applications or troubleshooting, consulting the primary research articles is recommended.

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References

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